4-Hydroxyhexanoic acid

Catalog No.
S570382
CAS No.
13532-38-2
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyhexanoic acid

CAS Number

13532-38-2

Product Name

4-Hydroxyhexanoic acid

IUPAC Name

4-hydroxyhexanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

ABIKNKURIGPIRJ-UHFFFAOYSA-N

SMILES

CCC(CCC(=O)O)O

Synonyms

4-hydroxycaproate, 4-hydroxycaproic acid, 4-hydroxyhexanoic acid

Canonical SMILES

CCC(CCC(=O)O)O

Precursor for Chemical Synthesis:

Biological Studies:

Some studies have explored the potential biological activity of 4-HHA. A 1968 study investigated the enzymatic pathway involved in the formation of related compounds like 5-hydroxy-4-ketohexanoic acid. However, further research investigating the specific biological effects of 4-HHA itself is limited. [A study of the enzymatic reactions involved in the formation of 5-hydroxy-4-ketohexanoic acid and its isomer, 5-keto-4-hydroxyhexanoic acid. PubMed. ]

4-Hydroxyhexanoic acid, with the molecular formula C₆H₁₂O₃, is a six-carbon fatty acid characterized by a hydroxyl group (-OH) at the fourth carbon position. This compound is part of the hydroxy fatty acids family and is notable for its potential applications in various fields such as biochemistry and materials science. It exists in two stereoisomeric forms: (4R)-4-hydroxyhexanoic acid and (4S)-4-hydroxyhexanoic acid, which can exhibit different biological activities and reactivities due to their stereochemistry .

  • Esterification: It can react with alcohols to form esters, which are useful in producing biodegradable polymers.
  • Oxidation: The hydroxyl group can be oxidized to form 4-oxohexanoic acid, which can further participate in reactions leading to more complex molecules .
  • Condensation Reactions: It can undergo condensation with other acids or alcohols to form larger molecules, including polyesters .

Research indicates that 4-hydroxyhexanoic acid may serve as a carbon source for certain bacteria, which utilize it for growth and the synthesis of polyhydroxyalkanoates. These polyhydroxyalkanoates are biopolymers that can be used as biodegradable plastics . Additionally, its structural characteristics suggest potential roles in metabolic pathways and as intermediates in the synthesis of bioactive compounds.

Several methods have been developed for synthesizing 4-hydroxyhexanoic acid:

  • Biocatalytic Synthesis: A multi-enzyme cascade reaction has been reported, where cyclohexanol is oxidized to cyclohexanone, followed by Baeyer-Villiger oxidation to ε-caprolactone, which is then hydrolyzed to produce 4-hydroxyhexanoic acid. This method offers advantages in terms of specificity and environmental sustainability .
  • Chemical Synthesis: Traditional chemical methods involve the reduction of hexanoic acid derivatives or the hydrolysis of lactones under acidic or basic conditions .

4-Hydroxyhexanoic acid has a variety of applications:

  • Polymer Production: It is used as a monomer in the synthesis of biodegradable polyesters and copolymers.
  • Lubricants: Due to its favorable properties, it can be used in formulations for anti-rust and lubrication applications .
  • Biotechnology: Its role as a substrate for microbial fermentation opens avenues for producing bioplastics and other valuable metabolites.

Studies have shown that 4-hydroxyhexanoic acid interacts with various microbial species, influencing their growth and metabolism. Its utilization by aerobic Gram-negative bacteria highlights its potential as a carbon source in microbial processes. Research into these interactions contributes to understanding how this compound can be harnessed for biotechnological applications such as biopolymer production .

Several compounds share structural similarities with 4-hydroxyhexanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Hexanoic AcidC₆H₁₂O₂A straight-chain fatty acid without hydroxyl groups.
6-Hydroxyhexanoic AcidC₆H₁₂O₃Hydroxyl group at the sixth position; used in polymer chemistry.
Caproic AcidC₆H₁₂O₂Saturated fatty acid commonly found in animal fats.
5-Hydroxycaproic AcidC₆H₁₂O₃Hydroxyl group at the fifth position; similar metabolic pathways.

Uniqueness: The presence of the hydroxyl group at the fourth position distinguishes 4-hydroxyhexanoic acid from its analogs, providing unique reactivity and biological properties that are valuable for specific applications in materials science and biotechnology.

XLogP3

0.4

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Last modified: 08-15-2023

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